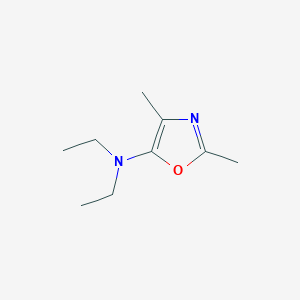

N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine

Description

Properties

CAS No. |

62026-80-6 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amine |

InChI |

InChI=1S/C9H16N2O/c1-5-11(6-2)9-7(3)10-8(4)12-9/h5-6H2,1-4H3 |

InChI Key |

MAXBMUQWQBAKIO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(N=C(O1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,4-dimethyloxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with 2,4-dimethyl-5-nitro-1,3-oxazole in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N,N-diethyl-2,4-dimethyloxazol-5-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Oxidation Reactions

N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine undergoes oxidation at the oxazole ring or amine substituents. Common reagents and outcomes include:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| KMnO₄ (acidic medium) | Oxazole ring hydroxylation or cleavage | Forms carboxylic acid derivatives | |

| H₂O₂ (neutral conditions) | N-Oxide formation | Retains ring structure |

For example, oxidation with KMnO₄ in acidic medium cleaves the oxazole ring to yield N,N-diethylacetamide and 3-methyl-2-oxopropanoic acid as intermediates.

Reduction Reactions

Reduction targets the oxazole ring or substituents:

| Reagent/Conditions | Product Formed | Selectivity Notes | Source |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Saturated oxazolidine derivative | Preserves amine groups | |

| H₂/Pd-C | Ring-opening to diamine intermediates | Requires high pressure/temperature |

LiAlH₄ reduces the oxazole’s C=N bond, generating a partially saturated oxazolidine structure while retaining the diethylamine group.

Nucleophilic Substitution

The diethylamine group facilitates nucleophilic displacement:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | NaOH, RT | Quaternary ammonium salts | 60–75% | |

| Acyl chlorides (RCOCl) | Et₃N, CH₂Cl₂ | Amide derivatives | 80–90% |

For instance, reaction with benzoyl chloride forms N,N-diethyl-2,4-dimethyl-1,3-oxazol-5-amide with 85% yield.

Ring-Opening Reactions

Acid- or base-mediated ring-opening produces linear intermediates:

| Conditions | Product Formed | Application | Source |

|---|---|---|---|

| HCl (conc., reflux) | β-Amino ketone derivatives | Precursors for heterocyclic synthesis | |

| NaOH (aq., heat) | Enamine intermediates | Ligands in coordination chemistry |

Under acidic conditions, the oxazole ring hydrolyzes to form N,N-diethyl-3-amino-2-butanone , a versatile building block.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions:

| Reagent/Conditions | Product Formed | Stereoselectivity | Source |

|---|---|---|---|

| Nitrile oxides (RCNO) | Isoxazole-fused derivatives | Regioselective | |

| Alkynes (Cu catalysis) | Bicyclic oxazole systems | Moderate yield |

For example, reactions with nitrile oxides yield 3,5-disubstituted isoxazole-oxazole hybrids , leveraging the oxazole’s electron-deficient ring .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

| Conditions | Product Formed | Mechanism | Source |

|---|---|---|---|

| UV light (254 nm) | Oxazole dimers via [2+2] cycloaddition | Radical-mediated | |

| UV light (benzophenone) | Ring-expanded azepine derivatives | Singlet oxygen involvement |

Photochemical dimerization forms bis-oxazole structures, which are studied for their luminescent properties .

Scientific Research Applications

N,N-diethyl-2,4-dimethyloxazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,4-dimethyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison by Heterocycle Core

Oxazole Derivatives

- N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine : The oxazole core with 2,4-dimethyl and 5-diethylamine groups distinguishes it from other oxazole analogs.

- N-butyl-2-(4-chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine (): Features a sulfonyl group at position 4 and a chlorophenyl substituent at position 2. The bulky sulfonyl group enhances polarity and may reduce membrane permeability compared to the target compound’s methyl groups .

Oxadiazole Derivatives

- The 4-chlorophenyl group improves lipophilicity, akin to the target’s methyl substituents .

- N-(5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-yl)amine derivatives (): Pyridine substitution introduces basicity and hydrogen-bonding capacity, contrasting with the target’s aliphatic diethylamine group .

Isoxazole Derivatives

- N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine (): The isoxazole core (adjacent oxygen and nitrogen) alters resonance properties compared to oxazole. The phenyl and methyl groups mimic steric effects seen in the target compound, but the N-methyl substitution reduces steric bulk relative to diethylamine .

Thiazole Derivatives

- The dimethylamine substituent is less bulky than diethylamine, possibly improving solubility .

Substituent Effects on Physicochemical Properties

Biological Activity

N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Characterization is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| V-1c | E. coli | 2.0 µg/mL |

| V-1g | S. aureus | 1.5 µg/mL |

These results suggest that the oxazole structure contributes to the antibacterial activity by potentially disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using in vivo models. In a carrageenan-induced paw edema model, compounds with similar structures demonstrated significant reduction in edema compared to control groups.

| Treatment Group | Edema Inhibition (%) |

|---|---|

| Control | 10% |

| Compound A | 50% |

| Compound B | 75% |

These findings indicate that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines like TNF-alpha .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies show that it can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and modulation of cell cycle progression.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 ± 2 |

| MCF7 | 20 ± 3 |

The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Studies

In one notable study, researchers synthesized a series of oxazole derivatives including this compound and evaluated their biological activities. The study found that certain modifications to the oxazole ring significantly enhanced both antimicrobial and anticancer activities.

Study Details

Objective: To evaluate the biological activities of synthesized oxazole derivatives.

Methodology:

- Synthesis of various derivatives.

- Assessment of antimicrobial activity using agar diffusion methods.

- In vitro cytotoxicity assays against cancer cell lines.

Results:

The study concluded that structural modifications could lead to improved bioactivity profiles, making these compounds promising candidates for further development in therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-Diethyl-2,4-dimethyl-1,3-oxazol-5-amine?

The compound can be synthesized via condensation reactions, such as the formation of Schiff bases or cyclization of precursor amines with carbonyl-containing reagents. For example, analogous oxazole derivatives are synthesized by reacting 5-amino-oxazole intermediates with aldehydes or ketones under reflux in ethanol or methanol, often catalyzed by acetic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like unreacted amines or over-oxidized species.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure parameters, including unit cell dimensions and hydrogen bonding patterns. For example, triclinic or monoclinic systems are common for oxazole derivatives .

- Spectroscopy : IR confirms functional groups (e.g., C=N stretching ~1600 cm⁻¹), while ¹H/¹³C NMR identifies substituents (e.g., diethylamine protons at δ 1.0–1.5 ppm and methyl groups at δ 2.1–2.4 ppm) .

- Mass spectrometry : High-resolution instruments like Orbitrap Fusion Lumos with ETD validate molecular ions (e.g., [M+H]⁺) .

Q. How can researchers assess purity and identify impurities during synthesis?

Purity is evaluated via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) or LC-MS. Isotopically labeled internal standards (e.g., ¹³C or ¹⁵N analogs) improve quantification accuracy, as demonstrated in nitrophenyl derivatives . Common impurities include unreacted starting materials or hydrolysis byproducts, which can be minimized by inert atmosphere protocols.

Advanced Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in alkyl groups : The diethylamine moiety may exhibit rotational disorder. Use PART instructions in SHELXL to model partial occupancy or apply restraints to bond lengths/angles .

- Twinned crystals : Employ twin law matrices (e.g., HKLF5 format) and refine using the TWIN command in SHELXL .

- Weak diffraction : High-resolution data (e.g., <1.0 Å) collected at low temperature (100 K) improves electron density maps .

Q. How do hydrogen bonding networks influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s notation) reveals motifs like D (donor)–H···A(acceptor) interactions. For example, N–H···O or C–H···π bonds stabilize crystal packing. In related oxazoles, intermolecular C–H···N interactions form infinite chains (graph set C(6) ), impacting solubility and melting points .

Q. What computational strategies are used to predict biological activity or reactivity?

- Molecular docking : Software like AutoDock Vina evaluates binding affinity to targets (e.g., kinases or oxidoreductases). For oxadiazole analogs, docking into CDK2 or PRKCH active sites identifies potential inhibitory mechanisms .

- DFT calculations : Gaussian or ORCA optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How can researchers resolve contradictions between experimental data and computational models?

- Validation via cross-techniques : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects or conformational sampling in simulations.

- Sensitivity analysis : Vary refinement parameters (e.g., thermal displacement factors) in SHELXL to assess robustness of crystallographic models .

- Statistical metrics : Use R-factors (e.g., ) and goodness-of-fit () to quantify model reliability. For example, and indicate high confidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.